molecular formula C4H7NaO3S B12824684 Sodium tetrahydrofuran-2-sulfinate

Sodium tetrahydrofuran-2-sulfinate

Cat. No.: B12824684
M. Wt: 158.15 g/mol
InChI Key: SPJKLIJJVAVLFF-UHFFFAOYSA-M
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Description

Sodium tetrahydrofuran-2-sulfinate is a high-value, sulfur-containing building block for organic synthesis and medicinal chemistry research. As a member of the sodium sulfinate family, this compound is recognized for its stability, ease of handling, and exceptional versatility as a precursor to various organosulfur compounds . It serves as a powerful reagent for constructing S-S, N-S, and C-S bonds, enabling the efficient synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones and β-keto sulfones . Its mechanism of action is versatile, allowing it to act as a nucleophilic, electrophilic, or radical reagent under appropriate reaction conditions, which facilitates site-selective C–H sulfonylation, photoredox catalytic transformations, and multicomponent reactions . Researchers utilize this compound in the development of novel pharmaceutical therapies and fine chemicals, as sulfone and sulfonamide functionalities are privileged structures in drug discovery . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H7NaO3S

Molecular Weight

158.15 g/mol

IUPAC Name

sodium;oxolane-2-sulfinate

InChI

InChI=1S/C4H8O3S.Na/c5-8(6)4-2-1-3-7-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1

InChI Key

SPJKLIJJVAVLFF-UHFFFAOYSA-M

Canonical SMILES

C1CC(OC1)S(=O)[O-].[Na+]

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of Sodium Tetrahydrofuran 2 Sulfinate and Analogues

Versatility as Nucleophilic, Electrophilic, and Radical Reagents

Sulfinic acids and their corresponding salts, such as sodium tetrahydrofuran-2-sulfinate, are exceptionally versatile reagents in organic synthesis. Their chemical behavior allows them to function as nucleophiles, electrophiles, or radical precursors, depending on the specific reaction conditions. acs.orgtandfonline.comacs.org This multifaceted reactivity makes them valuable building blocks for a wide array of organosulfur compounds and other complex molecules. rsc.orgjchemrev.com

As nucleophiles, the sulfinate anion can directly attack electrophilic centers to form new carbon-sulfur bonds, leading to the synthesis of sulfones. researchgate.net For instance, they readily participate in substitution reactions with alkyl halides and ring-opening reactions with epoxides. jchemrev.com The nucleophilicity of the sulfinate is centered on the sulfur atom, which is a key feature in their synthetic applications. researchgate.net

While inherently nucleophilic, sulfinates can exhibit electrophilic character under certain conditions. This often occurs through in situ transformations. For example, in the presence of activating agents or under oxidative conditions, they can be converted into more electrophilic species that are then attacked by nucleophiles. This dual reactivity is a significant aspect of their versatility in synthesis. acs.orgtandfonline.com It has been noted that sulfinate salts can undergo self-disproportionation in solution, which can limit some synthetic applications if not properly controlled. nih.gov

Furthermore, sulfinate salts are excellent precursors to sulfonyl radicals (RSO₂•). mdpi.com Through processes like oxidation (e.g., using transition metals or photoredox catalysts) or thermal decomposition, the sulfinate anion can undergo a one-electron oxidation to generate a sulfonyl radical. mdpi.comresearchgate.net These radicals are highly reactive intermediates that can participate in a variety of transformations, including addition to alkenes and alkynes, and aromatic C-H functionalization. mdpi.com An analogue, sodium hydroxymethanesulfinate (Rongalite), is also known to be a source of the SO₂²⁻ anion and can be used to introduce SO₂ groups into organic molecules. nih.govnih.govnih.gov

The table below summarizes the different reactive roles of sulfinate salts.

Reactive RoleDescriptionTypical Transformation
Nucleophile The sulfinate anion attacks an electrophilic carbon.SN2 reactions, epoxide ring-opening. jchemrev.comresearchgate.net
Electrophile Acts as an electrophile, often after in situ activation.Can react with strong nucleophiles. acs.orgtandfonline.com
Radical Precursor Generates a sulfonyl radical (RSO₂•) upon oxidation or heating.Radical addition to unsaturated bonds. mdpi.comresearchgate.net

Carbon-Sulfur (C-S) Bond Forming Reactions

The ability of this compound and its analogs to form carbon-sulfur bonds is a cornerstone of their synthetic utility, enabling the construction of sulfones, which are prevalent in medicinal chemistry and materials science.

A significant application of sulfinate salts is their participation in desulfinative cross-coupling reactions, where the sulfinate group acts as a leaving group, extruding sulfur dioxide (SO₂) to facilitate the formation of a new carbon-carbon or carbon-heteroatom bond. researchgate.net These reactions, often catalyzed by transition metals like palladium, provide a powerful alternative to traditional cross-coupling methods. researchgate.net

The generally accepted mechanism for palladium-catalyzed desulfinative cross-coupling reactions involves a catalytic cycle that begins with the active Pd(0) species. nih.gov The key steps are as follows:

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (e.g., an aryl bromide) to the Pd(0) catalyst, forming a Pd(II) intermediate. nih.govyoutube.com

Transmetalation: The sulfinate salt then undergoes transmetalation with the Pd(II) complex. In this step, the halide ligand on the palladium is replaced by the sulfinate group, generating a palladium sulfinate intermediate. acs.orgnih.gov

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired cross-coupled product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govyoutube.com

This catalytic cycle allows for the formation of biaryls and other coupled products from readily available sulfinates and organic halides. nih.gov The process is considered advantageous as it avoids the use of more sensitive organometallic reagents. nih.gov

Detailed mechanistic studies have shed light on the intermediates and rate-determining steps in palladium-catalyzed desulfinative cross-couplings. The nature of the sulfinate reagent can significantly influence the catalytic cycle. acs.org

Key Intermediates:

Pd(0) Species: The active catalyst that initiates the cycle. Its in situ formation from a Pd(II) precatalyst can be mediated by the homocoupling of two sulfinate molecules. nih.gov

Oxidative Addition Complex: A Pd(II) species formed after the palladium inserts into the carbon-halide bond (e.g., [Ar-Pd(L)₂-Br]). acs.org

Palladium Sulfinate Intermediate: Formed after transmetalation, this intermediate (e.g., [Ar-Pd(L)₂-SO₂R']) is the direct precursor to SO₂ extrusion. The structure and stability of this intermediate are critical. For example, with pyridine-2-sulfinate, a stable, chelated Pd(II) sulfinate complex can be isolated. acs.orgnih.gov In some cases, dinuclear Pd(II) or even Pd(III) complexes have been identified as relevant intermediates in related palladium-catalyzed oxidations. acs.org

For carbocyclic sulfinates (e.g., sodium p-toluenesulfinate), the transmetalation step is often turnover-limiting. The oxidative addition complex is the catalyst's resting state in this scenario. acs.org

In contrast, for heteroaromatic sulfinates like pyridine-2-sulfinate, a stable Pd(II) sulfinate complex forms after transmetalation. In this case, the extrusion of SO₂ from this complex becomes the turnover-limiting step. acs.org

Understanding these differences is crucial for optimizing reaction conditions for different classes of substrates. acs.org In some broader palladium-catalyzed C-H arylations, both C-H activation and oxidative addition have been identified as potentially rate-determining. nih.gov The reoxidation of Pd(0) to Pd(II) is often the rate-limiting step in many aerobic oxidative transformations. nih.gov

The following table summarizes the influence of the sulfinate type on the catalytic cycle.

Sulfinate TypeCatalyst Resting StateTurnover-Limiting StepReference
CarbocyclicOxidative Addition ComplexTransmetalation acs.org
Pyridine-2-sulfinatePost-transmetalation Pd(II) Sulfinate ComplexSO₂ Extrusion acs.org

The choice of ligand coordinated to the palladium center is critical for the success and efficiency of desulfinative cross-coupling reactions. Ligands can influence the catalyst's stability, solubility, and reactivity at each step of the catalytic cycle. nih.govsigmaaldrich.com

Ligand Influence:

Electron-rich and Bulky Phosphines: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines (e.g., RuPhos, BrettPhos) are often highly effective. organic-chemistry.orgrsc.org Their steric bulk can promote reductive elimination, while their electron-donating nature can facilitate the initial oxidative addition step. sigmaaldrich.com Bidentate phosphine (B1218219) ligands have been found to be key for achieving good yields in the coupling of aryl sulfinates with aryl bromides. nih.gov

Hemilabile Ligands: Ligands that can coordinate to the metal center through more than one atom but can also have one of the coordinating atoms dissociate (hemilability) can be advantageous. Phosphine oxides, for example, have been shown to act as stabilizing ligands, likely preventing catalyst decomposition by preventing the aggregation of Pd(0) into inactive palladium black. nih.gov

Ylide-Substituted Phosphines (YPhos): This newer class of highly electron-rich ligands has shown impressive capabilities, enabling the activation of less reactive substrates like aryl chlorides under milder conditions. sigmaaldrich.com

Precatalysts: Using well-defined palladium precatalysts can lead to more reproducible results and allow for lower catalyst loadings. organic-chemistry.org

Nanoparticle Catalysts: Palladium nanoparticles have been developed as efficient heterogeneous catalysts for C-S bond formation, offering advantages in terms of catalyst separation and recycling. rsc.org

Solvent and Base: The reaction medium and additives play a significant role. For instance, the addition of water can improve the solubility of inorganic bases, enhancing reaction rates. organic-chemistry.org The cation of the base (e.g., K⁺ from K₂CO₃) can also play a direct role in accelerating the transmetalation step. rsc.org

Ultimately, rational catalyst design involves tuning the electronic and steric properties of the ligands and optimizing reaction parameters to accelerate the turnover-limiting step for a given substrate combination. nih.govyoutube.com

Beyond desulfinative couplings, sulfinate salts are key reagents in the hydroxysulfonylation of unsaturated systems like alkenes and alkynes. rsc.org This reaction introduces both a sulfonyl group and a hydroxyl group across a double or triple bond, providing direct access to valuable β-hydroxy sulfones and β-keto sulfones. tandfonline.commdpi.com

The reaction is typically initiated by the formation of a sulfonyl radical from the sulfinate salt, often promoted by a metal catalyst (like copper or nickel) or a radical initiator under aerobic conditions. acs.orgrsc.org A plausible mechanism involves the following steps:

Radical Generation: The sulfinate anion is oxidized to a sulfonyl radical (RSO₂•). acs.orgrsc.org

Radical Addition: The electrophilic sulfonyl radical adds across the π-system of the alkene or alkyne, generating a carbon-centered radical intermediate. rsc.orgresearchgate.netnih.govacs.org

Oxygen Trapping: This carbon-centered radical is then trapped by molecular oxygen (from air) to form a peroxyl radical. acs.orgrsc.org

Reduction and Protonation: The peroxyl radical is subsequently reduced and protonated (often involving the solvent or other additives) to yield the final β-hydroxy sulfone product. rsc.org

This method represents a powerful atom-economical approach to highly functionalized molecules from simple, readily available starting materials. acs.orgnih.govresearchgate.net

Oxysulfonylation of Alkynes

The oxysulfonylation of alkynes using sodium sulfinates provides an efficient route to β-keto sulfones, which are valuable intermediates in organic and medicinal chemistry. mdpi.comdntb.gov.uanih.gov This transformation typically involves the addition of a sulfonyl group and an oxygen-containing functionality across the alkyne triple bond.

One effective method utilizes boron trifluoride etherate (BF₃·OEt₂) to promote the reaction between alkynes and sodium sulfinates. mdpi.comnih.gov This approach is notable for being metal-free and proceeding under mild conditions with good functional group compatibility. mdpi.comdntb.gov.uanih.gov The reaction is believed to proceed through a radical mechanism. In the presence of trace water, BF₃·OEt₂ forms BF₃·H₂O, which then reacts with the sodium sulfinate to generate a sulfinic acid intermediate. mdpi.comresearchgate.net This intermediate can then form a sulfinyl sulfone, which upon heating, generates a sulfonyl radical and a sulfinyl radical. mdpi.comresearchgate.net The sulfonyl radical adds to the alkyne, and the resulting vinyl radical is trapped by oxygen from the air to yield the β-keto sulfone product. mdpi.comresearchgate.net

Alternative methods for oxysulfonylation include using pyridine (B92270) as a catalyst or employing hexafluoroisopropanol (HFIP) as a solvent with oxygen as a green oxidant. mdpi.com Silver nitrate (B79036) (AgNO₃) in combination with potassium persulfate (K₂S₂O₈) in aqueous media has also been shown to catalyze the aerobic oxysulfonylation of alkynes. daneshyari.com Furthermore, electrochemical methods offer a transition-metal-free and oxidant-free approach to the sulfonylation of alkynes. organic-chemistry.org

Table 1: Examples of Oxysulfonylation of Alkynes
Alkyne SubstrateSulfinate ReagentCatalyst/PromoterProductYield (%)Reference
PhenylacetyleneSodium p-toluenesulfinateBF₃·OEt₂1-Phenyl-2-(tosyl)ethan-1-oneGood mdpi.comnih.gov
Aryl alkynesSodium arenesulfinatesAgNO₃/K₂S₂O₈β-Keto sulfonesGood daneshyari.com
Terminal alkynesSodium sulfinatesPyridineβ-Keto sulfonesN/A mdpi.com
Arylpropiolic acidsSodium sulfinatesHFIP/O₂β-Keto sulfonesN/A mdpi.com
Terminal alkynesSodium sulfinatesElectrochemicalAlkynyl sulfonesSatisfactory organic-chemistry.org

Remote Site-Selective C-H Sulfonylation

Remote C-H functionalization has emerged as a powerful strategy for modifying complex molecules at positions that are traditionally difficult to access. Sodium sulfinates have been successfully employed in remote site-selective C-H sulfonylation reactions, often directed by a functional group within the substrate. rsc.orgnih.govrsc.org

For instance, N-(quinolin-8-yl)benzamide derivatives can undergo efficient sulfonylation at the C5 position of the quinoline (B57606) ring using sodium sulfinates as the sulfonyl source. rsc.org This reaction is catalyzed by copper(II) and is believed to proceed via a radical coupling mechanism. rsc.org Similarly, the remote C-H sulfonylation of 1-naphthylamides at the C4 position has been achieved using either Ru/Cu photocatalysis or a traditional Cu/Ag co-catalysis system with sulfinate salts. rsc.org These methods offer mild reaction conditions and tolerate a wide range of functional groups. rsc.org

A two-step C-H sulfination sequence has also been developed, which proceeds via the formation of an aryl thianthrenium salt. nih.govresearchgate.net This is followed by a palladium-catalyzed reaction with sodium hydroxymethylsulfinate (Rongalite), which serves as a source of SO₂²⁻, to generate a hydroxymethyl sulfone intermediate. nih.govresearchgate.net This intermediate can then be converted to various sulfonyl-containing compounds, including sulfonamides. nih.gov

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

Sulfonyl radicals generated from sodium sulfinates can trigger intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. rsc.orgnih.govrsc.orgresearchgate.net This strategy, known as ring-closing sulfonylation, has proven to be a valuable tool in organic synthesis. These reactions often involve the addition of a sulfonyl radical to an unsaturated bond within the same molecule, followed by a cyclization event.

For example, the cyclization of 1,6-enynes can be initiated by sulfonyl radicals generated from sulfonyl hydrazides, a related class of sulfonyl radical precursors, to produce sulfonyl-substituted γ-lactams. researchgate.net This cascade reaction involves sulfonylation, intramolecular cyclization, and hydrogen abstraction. researchgate.net Metal-free conditions can also be employed for the sulfonyl radical-triggered 5-exo-dig cyclization of unactivated 1,6-enynes with sulfonyl halides, which can be generated in situ from sodium sulfinates. researchgate.net

The radical cyclizations of ene sulfonamides provide another example of this reactivity, leading to the formation of bicyclic and tricyclic imines. nih.gov In this case, the initial radical cyclization produces an α-sulfonamidoyl radical, which then eliminates a sulfonyl radical to form the imine product. nih.gov Furthermore, the cyclization of 5-hexenyl radicals is a well-studied process in radical chemistry and serves as a foundational example of this type of transformation. acs.org

Reactions Involving 1,4-Sulfinate Migration

Rearrangement reactions involving the migration of a sulfinate group are less common but represent an interesting facet of sulfinate chemistry. These migrations can be triggered under various conditions and can lead to the formation of new carbon-sulfur bonds.

While direct examples of 1,4-sulfinate migration from this compound are not prevalent in the provided search results, related rearrangements highlight the potential for such transformations. For instance, β-hydroxyalkylphosphine sulfides can undergo mdpi.comrsc.org-sulfur atom migration from phosphorus to carbon in the presence of a Lewis acid. nih.gov

More relevant to sulfinate chemistry, an electroreductive radical 1,4-aryl migration of N-sulfonyl-2-iodoanilines has been reported to produce biaryls. rsc.org This process involves the generation of an aryl radical, which undergoes intramolecular cyclization followed by C-N bond cleavage, effectively resulting in a 1,4-migration of an aryl group. While not a direct sulfinate migration, it demonstrates the feasibility of 1,4-radical migrations in related systems. The development of direct 1,4-sulfinate migration reactions remains an area for further exploration.

Nitrogen-Sulfur (N-S) Bond Forming Reactions: Pathways to Sulfonamides

The synthesis of sulfonamides, a crucial functional group in many pharmaceuticals, can be achieved through the formation of a nitrogen-sulfur (N-S) bond using sodium sulfinates as the sulfonylating agent. rsc.orgorganic-chemistry.orgacs.org A variety of methods have been developed to facilitate this transformation, often involving the in situ generation of a more reactive sulfonyl species.

Direct N-sulfonylation can be accomplished through the copper-catalyzed oxidative coupling of amines with sodium sulfinates, using oxygen or DMSO as the oxidant. rsc.org Metal-free approaches have also been established, utilizing molecular iodine to mediate the coupling of amines with sodium sulfinates at room temperature. rsc.orgnih.gov Hypervalent iodine reagents can also be employed to mediate sulfonamide synthesis by reversing the polarity of the sodium sulfinate. researchgate.net

Reductive N-sulfonylation offers an alternative pathway. For example, sulfonyl hydrazides, which can be prepared from sulfinates, can be reductively cleaved with zinc dust to yield sulfonamides. rsc.org Another strategy involves the reaction of sulfinate salts with an electrophilic nitrogen source. acs.org Furthermore, electrochemical methods provide a modern and often milder approach to the synthesis of sulfonamides from sodium sulfinates and amines. rsc.org

Table 2: Selected Methods for Sulfonamide Synthesis from Sodium Sulfinates
Amine SubstrateSulfinate ReagentCatalyst/ReagentReaction TypeProductReference
Primary/Secondary AminesSodium arylsulfinatesCopper catalyst, O₂/DMSOOxidative CouplingArylsulfonamides rsc.org
Primary/Secondary AminesSodium arylsulfinatesMolecular IodineMetal-Free CouplingArylsulfonamides rsc.orgnih.gov
Amines/AnilinesSodium sulfinatesHypervalent Iodine ReagentUmpolung SulfonylationSulfonamides researchgate.net
Aromatic/Heteroaromatic SulfinatesBis(2,2,2-trichloroethyl)azodicarboxylateAcidic/Aqueous media, then Zn/AcOHReductive N-SulfonylationSulfonamides rsc.org
AminesSodium sulfinatesPIDA, DCEOxidative CouplingSulfonamides acs.org

Sulfur-Sulfur (S-S) Bond Forming Reactions: Synthesis of Thiosulfonates

Sodium sulfinates are effective precursors for the synthesis of thiosulfonates through the formation of a sulfur-sulfur (S-S) bond. rsc.org Thiosulfonates can be synthesized by coupling sodium sulfinates with various sulfur-containing compounds, such as thiols or disulfides.

Copper-catalyzed aerobic dimerization of thiols can produce thiosulfonates, which can then be used to generate sulfinate anions for further reactions. organic-chemistry.orgacs.org Direct coupling of thiols with sodium sulfinates can be achieved under aerobic conditions using catalysts like a CuI-phenanthroline complex or iron(III) chloride. rsc.orgorganic-chemistry.org The iron-catalyzed reaction is believed to proceed through the formation of sulfenyl and sulfonyl radicals. organic-chemistry.org

Disulfides can also be coupled with sodium sulfinates to form thiosulfonates. rsc.orgthieme-connect.com For instance, the reaction of N-(arylthio)succinimides with sulfinate salts, catalyzed by Sc(OTf)₃, yields a variety of symmetrical and unsymmetrical thiosulfonates. rsc.org Another approach involves the use of iodine to mediate the reaction between disulfides and sodium sulfinates. thieme-connect.com The proposed mechanism suggests that iodine first reacts with the sulfinate to form a sulfonyl iodide, which is then attacked by the disulfide. thieme-connect.com Additionally, a BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates can also produce thiosulfonates. rsc.org

Radical Chemistry of Sulfinate Anions

Sulfinate anions, derived from salts like this compound, are key precursors for the generation of sulfonyl radicals. rsc.orgnih.govresearchgate.netresearchgate.net These radicals are highly reactive intermediates that can participate in a wide range of chemical transformations. researchgate.netresearchgate.net The generation of sulfonyl radicals from sulfinates is typically achieved through oxidation, which can be accomplished using various chemical oxidants, electrochemical methods, or photoredox catalysis. rsc.orgresearchgate.netrsc.orgacs.org

Once formed, sulfonyl radicals readily add to unsaturated systems such as alkenes and alkynes, initiating a cascade of reactions that can lead to the formation of complex molecules. researchgate.netnih.gov This reactivity is the basis for many of the reactions discussed previously, including oxysulfonylation and ring-closing sulfonylation. mdpi.comresearchgate.net The photochemistry of sulfonyl systems often involves the homolytic cleavage of a carbon-sulfur or nitrogen-sulfur bond to generate sulfonyl radicals. cdnsciencepub.com

The stability and reactivity of the sulfonyl radical can be influenced by the substituent attached to the sulfur atom. cdnsciencepub.com For example, theoretical studies have shown that the geometry and bond energies of sulfonyl radicals vary with the nature of the substituent. cdnsciencepub.com This understanding is crucial for predicting and controlling the outcomes of reactions involving these radical intermediates. In some cases, sulfinates can also act as closed-shell radical acceptors under reductive conditions, offering an alternative pathway for sulfonylation reactions. rsc.org

The versatility of sulfinate anions as sulfonyl radical precursors has made them indispensable reagents in modern organic synthesis, enabling the construction of a wide array of sulfur-containing compounds. rsc.orgnih.govresearchgate.netresearchgate.net

Generation and Reactivity of Sulfonyl Radicals

This compound and its analogues are versatile precursors for the generation of sulfonyl radicals, which are key intermediates in a wide array of synthetic transformations. researchgate.netresearchgate.net These radicals can be generated through various methods, including photoredox catalysis and metal-free thermal conditions. nih.govresearchgate.net Upon excitation by visible light, an electron donor-acceptor (EDA) complex formed between a sulfinate and a suitable partner, such as a pyridinium (B92312) salt, can undergo a single-electron transfer (SET) to produce a sulfonyl radical. nih.gov This process is often part of a radical chain pathway, enhancing the reaction's efficiency. nih.gov

The generation of sulfonyl radicals from sulfinates has been harnessed in catalyst-free systems to achieve the sulfonative pyridylation of alkenes, providing facile access to β-pyridyl alkyl sulfones. nih.gov This highlights the synthetic utility of sulfonyl radicals derived from sulfinate precursors in complex molecule synthesis under mild conditions.

Table 1: Reactivity of Sulfonyl Radicals Generated from Sulfinate Analogues This table is interactive. You can sort and filter the data.

Radical Precursor Generation Method Reactant Product Type Ref
Sodium Alkanesulfinate Visible-Light Photoredox Pyridinium Salt, Alkene β-Pyridyl Alkyl Sulfone nih.gov
Sodium Arenesulfinate Base-Catalyzed N-Amidopyridinium Salt C4-Sulfonylated Pyridine nih.gov
gem-Difluorinated Sulfinate Metal-Free Photocatalysis Alkene Fragment Alkylated Sulfone researchgate.net

Investigations into Sulfinyl Radical Disproportionation

While sulfonyl radicals are common intermediates, the chemistry of the related sulfinyl radicals, particularly their disproportionation, presents another layer of mechanistic complexity. Sulfinyl radicals can be generated from sulfinate salts under specific conditions. researchgate.netmdpi.com A notable pathway involves the reaction of a sodium sulfinate, such as this compound, with an activating agent like acetyl chloride. This initially forms a mixed anhydride (B1165640) intermediate, which can then react with another equivalent of the sulfinate to yield a sulfinyl sulfone. nih.gov

This sulfinyl sulfone species is a key precursor that, upon homolytic cleavage of its weak S-S bond, generates both a sulfonyl radical and a sulfinyl radical. researchgate.netnih.gov This process represents a form of disproportionation of the initial sulfinate. Further studies have described a BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates, which leads to the synthesis of thiosulfonates. rsc.org This transformation is proposed to proceed through the formation of a sulfinyl sulfone intermediate (from the self-reaction of a sulfinic acid intermediate), which then fragments into sulfonyl and sulfinyl radicals. mdpi.comrsc.org These radicals then combine to form the thiosulfonate product.

Control experiments support this radical pathway; the presence of radical scavengers like TEMPO can inhibit product formation, indicating the involvement of radical intermediates. rsc.org The generation of both sulfonyl and sulfinyl radicals from a single sulfinate precursor allows for subsequent cascade reactions, such as the sulfinylsulfonation of alkynes, where both radical species add across the triple bond. researchgate.netnih.gov

Metal-Catalyzed Transformations and Mechanistic Pathways

Metal catalysts play a crucial role in expanding the synthetic utility of this compound and its analogues, enabling transformations that are otherwise difficult to achieve. Copper and iron catalysts have been effectively used in these reactions. For example, copper(I) catalysts, in conjunction with cinchona alkaloid-based ligands, have enabled the asymmetric radical 1,2-oxysulfonylation of alkenes. researchgate.net The proposed mechanism for this transformation involves a Cu(II)-Cu(I) catalytic cycle. It features the reversible addition of a sulfonyl radical to the alkene, followed by a rate- and stereo-determining C–O bond formation step. researchgate.net

Copper catalysts are also employed in the synthesis of thiosulfonates through the aerobic coupling of thiols and sodium sulfinates. rsc.org In these reactions, copper facilitates the S–S bond formation. rsc.org Similarly, FeCl₃ has been used as an efficient catalyst for the same transformation. rsc.org

A proposed mechanistic pathway for copper-catalyzed reactions often begins with the oxidation of the sodium sulfinate by an oxidant to generate a sulfonyl radical. In the context of intramolecular reactions, this radical can then add to a double bond within the same molecule. The resulting radical intermediate can then be oxidized by the Cu(II) species to a carbocation, or engage in reductive elimination from a Cu(III) complex to form the final product. rsc.org

Table 2: Examples of Metal-Catalyzed Reactions with Sulfinate Analogues This table is interactive. You can sort and filter the data.

Catalyst Substrates Product Type Mechanistic Feature Ref
Copper(I)-cinchona alkaloid Alkene, Sodium Sulfinate Chiral Sulfonyl-containing compounds Cu(II)-Cu(I) cycle, Asymmetric induction researchgate.net
CuI–Phen·H₂O Thiol, Sodium Sulfinate Thiosulfonate Aerobic S-S coupling rsc.org
FeCl₃ Thiol, Sodium Sulfinate Thiosulfonate S-S bond formation rsc.org

Investigation of Solvent and Additive Effects on Reaction Mechanisms

The choice of solvent and the presence of additives can profoundly influence the outcome and mechanism of reactions involving this compound. The solvent can play a significant role in the success and selectivity of a reaction. For instance, in the oxysulfonylation of alkynes with sodium sulfinates, a solvent screen revealed that 1,2-dichloroethane (B1671644) (DCE) was superior to other solvents like ethyl acetate (B1210297) (EA), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) in promoting the formation of the desired β-keto sulfone. mdpi.com This indicates that the solvent's properties, such as polarity and coordinating ability, can be critical for stabilizing intermediates or facilitating key steps in the catalytic cycle.

Additives are also frequently essential for initiating or mediating these transformations. Lewis acids, such as BF₃·OEt₂, can act as catalysts or promoters. In the oxysulfonylation of alkynes, BF₃·OEt₂ is proposed to react with trace water to form BF₃·H₂O in situ. mdpi.com This species then protonates the sodium sulfinate to generate sulfinic acid, a precursor to the key sulfinyl sulfone intermediate that ultimately produces the necessary sulfonyl radical. mdpi.com

In other cases, additives are used to facilitate oxidation or act as phase-transfer catalysts. The combination of (n-C₄H₉)₄NBr and m-chloroperbenzoic acid has been used for the synthesis of sulfonamides from amines and sodium sulfinates at room temperature. rsc.org The effect of an additive can also be to switch the reaction pathway entirely. For example, in the reaction of tertiary amines with sodium sulfinates, using water as a solvent leads to C-N bond cleavage, whereas switching to DMSO as the solvent with the same reagents results in C-H bond cleavage to form β-arylsulfonyl enamines. rsc.org

Table 3: Influence of Solvents and Additives on Reactions of Sulfinates This table is interactive. You can sort and filter the data.

Reaction Type Solvent Additive Role of Additive/Solvent Ref
Oxysulfonylation of Alkynes 1,2-Dichloroethane (DCE) BF₃·OEt₂ Favors product formation; Additive generates sulfinic acid intermediate mdpi.com
Synthesis of Sulfonamides Not specified (n-C₄H₉)₄NBr, m-CPBA Facilitates N-S bond formation rsc.org
Reaction with Tertiary Amines Water Iodine, TBHP Promotes C-N bond cleavage rsc.org

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of sodium tetrahydrofuran-2-sulfinate reveals the disposition of hydrogen atoms on the tetrahydrofuran (B95107) (THF) ring. The chemical shifts and splitting patterns are highly informative. For an unsubstituted tetrahydrofuran ring, protons at the α-positions (C2 and C5, adjacent to the oxygen) typically resonate around 3.6-3.7 ppm, while protons at the β-positions (C3 and C4) appear further upfield at approximately 1.7-1.8 ppm. openochem.orgchemicalbook.com

In this compound, the presence of the electron-withdrawing sulfinate group at the C2 position significantly influences the chemical shifts. The single proton at C2 (the α-proton) is expected to be deshielded and shifted downfield from the typical 3.6 ppm region. The two protons at C5, also in an α-position to the oxygen, would appear as a multiplet, likely in the range of 3.7-3.9 ppm. The protons on C3 and C4 form complex multiplets in the upfield region, generally between 1.8 and 2.2 ppm. The coupling between adjacent non-equivalent protons results in complex splitting patterns, which can be resolved through detailed spectral analysis.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton PositionExpected Chemical Shift (δ, ppm)Expected Multiplicity
H-2> 3.7 (Downfield shifted)Multiplet (dd or ddd)
H-3~1.8 - 2.2Multiplet
H-4~1.8 - 2.2Multiplet
H-5~3.7 - 3.9Multiplet

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In an unsubstituted THF molecule, the α-carbons (C2, C5) resonate at approximately 68 ppm, and the β-carbons (C3, C4) are found around 26 ppm. pitt.educhemicalbook.com

For this compound, the C2 carbon, directly attached to the sulfinate group, will experience a significant downfield shift due to the substituent's inductive effect. Its resonance is expected to be well above 68 ppm. The C5 carbon, being α to the ether oxygen but γ to the sulfinate group, will also be affected, though to a lesser extent, appearing around the typical 68 ppm mark or slightly shifted. The β-carbons, C3 and C4, are anticipated to have chemical shifts in the 25-30 ppm range. Studies on substituted tetrahydrofuran lignans (B1203133) have shown that benzylic carbons (analogous to C2 and C5) are sensitive to substituent orientation, with shifts varying based on stereochemistry. researchgate.netcdnsciencepub.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon PositionExpected Chemical Shift (δ, ppm)
C-2> 68 (Significantly downfield)
C-3~25 - 30
C-4~25 - 30
C-5~67 - 69

Advanced NMR Techniques for Stereochemical Assignment

Determining the stereochemistry of the sulfinate group at the C2 chiral center requires advanced, multi-dimensional NMR techniques. While specific studies on this compound are not widely published, the methodologies applied to similar substituted five-membered rings are relevant.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can establish through-space proximity between protons. Correlations between the H-2 proton and specific protons on the C3 and C5 positions can help deduce its relative orientation (cis or trans) with respect to other parts of the ring.

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments confirm the coupling relationships between protons, helping to trace the proton connectivity around the ring and aiding in the assignment of the complex multiplets.

Heteronuclear Correlation: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). These correlations are vital for unambiguous assignment of all ¹H and ¹³C signals.

The analysis of spin-spin coupling constants, obtained from high-resolution 1D or 2D spectra, also provides crucial stereochemical information, as their magnitudes are dependent on the dihedral angles between coupled nuclei. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying functional groups, which have characteristic absorption or scattering frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic bands for both the sulfinate group and the tetrahydrofuran ring.

The sulfinate group (SO₂⁻) is characterized by strong S=O stretching vibrations. For sulfinate salts, these asymmetric and symmetric stretching modes typically appear in the 1100-950 cm⁻¹ region. nih.gov The C-O-C ether linkage of the THF ring displays a strong, characteristic asymmetric stretching band, usually found around 1070 cm⁻¹. udayton.eduresearchgate.net The C-H stretching vibrations of the methylene (B1212753) groups on the ring appear in the 2975-2840 cm⁻¹ range. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
2975 - 2840C-H Stretching-CH₂- (THF Ring)
~1465-CH₂- Scissoring-CH₂- (THF Ring)
~1070C-O-C Asymmetric StretchingEther (THF Ring)
1100 - 950S=O Asymmetric & Symmetric StretchingSulfinate (SO₂⁻)

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. While strong dipole changes characterize FTIR-active modes, Raman-active modes involve changes in polarizability. The S-O stretching vibrations in sulfinates and sulfates are also Raman active. acs.orgcdnsciencepub.com The symmetric S=O stretch of a sulfinate group is expected to produce a distinct Raman signal. For the THF ring, the symmetric ring breathing mode, which involves the entire ring expanding and contracting, gives a characteristically strong and sharp band around 914 cm⁻¹. mdpi.comresearchgate.net Other C-C stretching and ring deformation modes are also observable in the Raman spectrum. acs.orgirb.hr

Table 4: Predicted Raman Scattering Peaks for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
2975 - 2840C-H Stretching-CH₂- (THF Ring)
~1030C-C StretchingTHF Ring
~914Symmetric Ring BreathingTHF Ring
1050 - 950S=O Symmetric StretchingSulfinate (SO₂⁻)

Compound Reference Table

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. In a typical analysis, the compound is ionized, and the resulting mass-to-charge ratio (m/z) of the parent ion and its fragments is measured.

For this compound (C₄H₇NaO₃S), the molecular weight can be accurately determined. The fragmentation pattern provides structural information. While direct fragmentation data for this specific compound is not widely published, patterns can be inferred from related structures. For instance, studies on sulfated products often show a characteristic neutral loss of SO₃ (80 Da). nih.gov Although this compound is a sulfinate, not a sulfate (B86663), the loss of SO₂ (64 Da) would be an analogous and expected fragmentation pathway.

Mass spectrometric analysis of tetrahydrofuran (THF) clusters has shown that the ring structure can fragment in various ways, leading to ions such as C₃H₅⁺ and C₂H₃O⁺. nih.gov For this compound, collision-induced dissociation (CID) would likely induce cleavage of the tetrahydrofuran ring and the carbon-sulfur bond. The presence of the sodium ion can influence fragmentation, often forming stable sodium adducts of fragment ions. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Ion/FragmentDescriptionPredicted m/z
[C₄H₇O₃S]⁻Parent Sulfinate Anion151.0
[C₄H₇O + SO₂]⁻Loss of Sulfur Dioxide87.0
[C₄H₇]⁺Tetrahydrofuranyl Cation71.0
[SO₂]⁻Sulfinate Radical Anion64.0
[M+Na]⁺Sodium Adduct of Parent Molecule197.0

Note: The m/z values are nominal and based on the most common isotopes. High-resolution mass spectrometry would provide more precise mass measurements.

X-ray Spectroscopic Techniques

X-ray spectroscopy offers element-specific information regarding the oxidation state and local coordination environment of the sulfur atom within the molecule.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic structure of a specific element within a compound. By tuning the X-ray energy to the sulfur K-edge (around 2472 eV), the local environment of the sulfur atom in this compound can be investigated. The precise energy of the absorption edge is highly sensitive to the oxidation state of the sulfur atom. researchgate.net

Studies have shown a significant energy shift of approximately 12-13 eV between the S K-edge of sulfides (S²⁻) and sulfates (S⁶⁺). esrf.frarizona.edu The sulfinate group in this compound contains sulfur in a +4 oxidation state. Therefore, the S K-edge absorption energy for this compound is expected to appear at an intermediate energy between that of a thiol/sulfide and a sulfonate/sulfate. researchgate.net The pre-edge and near-edge features of the spectrum (XANES region) provide detailed information about the coordination geometry and the nature of the sulfur-oxygen and sulfur-carbon bonds. kek.jp

X-ray Absorption Near Edge Structure (XANES) spectroscopy, a subset of XAS, is particularly well-suited for the speciation of sulfur. esrf.frkek.jp Performed at a synchrotron source for high flux and energy resolution, S K-edge XANES can unambiguously distinguish between different sulfur functional groups, such as sulfides, sulfoxides, sulfinates, and sulfates, based on the unique spectral fingerprints of their unoccupied electronic states. arizona.edu

For this compound, the XANES spectrum would exhibit a characteristic absorption edge position and peak shape corresponding to the S(IV) oxidation state in a sulfinate (R-SO₂⁻) functional group. researchgate.net By comparing the experimental spectrum to a library of spectra from standard sulfur compounds, quantitative information about the purity and chemical state of the sulfur in the sample can be obtained. esrf.fr This makes XANES a crucial tool for confirming the identity of the sulfinate group and detecting any potential oxidation to a sulfonate or reduction to a thiol or disulfide.

Table 2: Typical Sulfur K-edge XANES Absorption Edge Positions for Different Oxidation States

Sulfur Functional GroupOxidation StateApproximate Edge Position (eV)
Sulfide / Thiol-2~2470 - 2472
Disulfide-1~2473
Sulfinate +4 ~2478 - 2480
Sulfonate / Sulfate+6~2482 - 2483

Source: Data synthesized from general findings in XAS literature. esrf.frarizona.eduresearchgate.net The exact energy can vary based on the specific molecular structure.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the primary method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule. rigaku.com This technique involves growing a suitable single crystal of this compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. youtube.com The resulting diffraction pattern is used to solve the crystal structure, yielding precise atomic coordinates.

This analysis would unambiguously determine bond lengths (e.g., S-O, S-C, C-C, C-O), bond angles, and torsional angles within the molecule. Furthermore, it reveals how the molecules pack in the crystal lattice, including the coordination environment around the sodium cation and any intermolecular interactions like hydrogen bonds. nih.gov Such detailed structural data is invaluable for understanding the compound's physical and chemical properties.

When single crystals are not available or for analyzing a bulk sample, powder X-ray diffraction (PXRD) is employed. scielo.br The sample is ground into a fine powder, and the diffraction pattern is collected. This pattern consists of a series of peaks (reflections) at different angles (2θ), which is characteristic of the crystalline phases present in the sample.

The PXRD pattern of a pure, crystalline sample of this compound would serve as a unique fingerprint for identification and quality control. researchgate.net The technique can be used to confirm the material's identity by comparing its diffraction pattern to a reference pattern, assess its crystallinity, and identify any crystalline impurities, such as unreacted starting materials or byproducts like sodium sulfate. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of Sodium Tetrahydrofuran 2 Sulfinate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Detailed quantum chemical calculations, which are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule, have not been specifically reported for sodium tetrahydrofuran-2-sulfinate.

Density Functional Theory (DFT) Applications

There are no published studies that apply Density Functional Theory (DFT), a workhorse of modern computational chemistry, to specifically determine the optimized geometry, electronic properties, or thermodynamic stability of this compound. DFT calculations are powerful tools for predicting molecular properties with a favorable balance of accuracy and computational cost. For instance, DFT has been successfully used to investigate the autoxidation of tetrahydrofuran (B95107) (THF) by calculating the energy barriers for hydrogen abstraction, demonstrating its utility in understanding reactions involving the THF moiety. researchgate.net However, such analyses have not been extended to the sulfinate derivative.

Semi-Empirical Methods in Conformational Analysis

Similarly, the application of semi-empirical methods for a detailed conformational analysis of this compound has not been documented. These methods, while less computationally intensive than DFT, can provide valuable insights into the different spatial arrangements (conformers) of a molecule and their relative energies. Such studies would be crucial for understanding the flexibility of the tetrahydrofuran ring and its influence on the sulfinate group's reactivity, but this area remains unexplored for this specific compound.

Reaction Mechanism Elucidation through Computational Studies

The elucidation of reaction mechanisms involving this compound through computational means is another area lacking dedicated research.

Transition State Characterization and Energy Profile Determination

No computational studies have been published that characterize the transition states or determine the energy profiles for reactions involving this compound. This type of analysis is critical for understanding the kinetics and thermodynamics of chemical transformations, providing insights into reaction rates and the feasibility of different reaction pathways. While the reactivity of related compounds like sodium hydroxymethanesulfinate (Rongalite) as a source of the SO₂²⁻ anion is known wikipedia.orgchemeurope.com, the specific mechanistic details for the tetrahydrofuran-2-sulfinate analogue have not been computationally modeled.

Role of Solvation Models in Mechanistic Simulations

The influence of solvents on the reactivity of ions is a key aspect of chemical reactions in solution. Computational solvation models are essential for simulating these effects. Studies on simple systems, like the sodium dimer cation in liquid tetrahydrofuran, have shown that solvent interactions can significantly alter the chemical identity and reactivity of solutes. nih.govosti.gov These studies highlight the importance of including solvent effects in simulations. However, no research has been published that applies these solvation models to simulate the mechanistic pathways of this compound in solution.

Prediction of Spectroscopic Parameters via Computational Methods

The computational prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) for this compound is another area that remains to be investigated. Such predictions are invaluable for complementing experimental data and aiding in the structural characterization of compounds. For example, computational methods have been used to predict the ¹H and ¹³C NMR chemical shifts and vibrational frequencies for other complex organic molecules, showing good agreement with experimental values. nih.gov The absence of such predictive studies for this compound means that a powerful tool for its structural confirmation and analysis has not been utilized.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

MD simulations of organosulfur compounds, for instance, have been employed to investigate their reactions and interactions at interfaces. researchgate.netescholarship.org These simulations track the trajectories of atoms and molecules, governed by a force field that approximates the potential energy of the system. This allows for the examination of phenomena such as adsorption, conformational changes, and the formation of intermolecular interactions. For this compound, an MD simulation would typically model the solvated compound, allowing for the analysis of its interaction with solvent molecules, the conformational flexibility of the tetrahydrofuran ring, and the orientation of the sulfinate group.

The dynamic behavior of the tetrahydrofuran (THF) moiety itself has been a subject of computational studies, often in the context of its role as a solvent or a ligand. acs.orgmdpi.com The puckering of the five-membered THF ring is a key dynamic feature, with the ring rapidly interconverting between various twisted and envelope conformations. An MD simulation of this compound would elucidate how the sulfinate substituent influences this ring puckering and, in turn, how the ring dynamics affect the solvent accessibility and interaction potential of the sulfinate group.

Furthermore, simulations involving sulfinate or sulfate (B86663) ions provide insights into the behavior of the anionic headgroup. nih.govacs.org Key aspects that can be investigated include the hydration shell structure around the sulfinate group, the strength and lifetime of hydrogen bonds with protic solvents, and the nature of its interaction with the sodium counter-ion. These simulations can quantify the radial distribution functions of water molecules around the sulfur and oxygen atoms of the sulfinate, revealing the organization of the solvent at the molecular level.

Table 5.4.1: Representative Parameters from MD Simulations of Analogous Systems

ParameterAnalogous SystemTypical Values/ObservationsRelevance to this compound
Ring Puckering Dihedral Angle TetrahydrofuranFluctuates between multiple low-energy conformations (e.g., twist, envelope) on a picosecond timescale.The sulfinate substituent is expected to influence the conformational preference and dynamics of the THF ring.
Solvent-Accessible Surface Area (SASA) Anionic Surfactants (e.g., SDS)Varies with conformation and aggregation state, influencing solubility and interfacial properties. mdpi.comThe SASA of the sulfinate group and the hydrophobic THF ring would dictate its amphiphilic character.
Radial Distribution Function (g(r)) of Water around Anion Sulfate/Sulfamate IonsSharp first peak indicating a well-defined first hydration shell. nih.govacs.orgWould reveal the structure of water molecules solvating the sulfinate group and the sodium ion.
Interaction Energy with Cation (Na+) Anionic HeadgroupsCharacterized by contact ion pairs and solvent-separated ion pairs.Would quantify the strength and nature of the association between the tetrahydrofuran-2-sulfinate anion and the sodium cation.

Detailed Research Findings from Analogous Systems:

Studies on similar molecules highlight several key dynamic and interaction behaviors that would be pertinent to this compound.

Conformational Dynamics: The tetrahydrofuran ring is not planar and undergoes rapid conformational changes. The specific substituent at the 2-position, in this case, the sulfinate group, would likely introduce a preference for certain puckered conformations. The energetic barrier between these conformations could be calculated from advanced MD simulation techniques like metadynamics, providing insight into the flexibility of the molecule.

Solvation and Ion Pairing: MD simulations of ionic species in aqueous solutions consistently demonstrate the formation of structured hydration shells. For this compound, the sulfinate group's oxygen atoms would act as strong hydrogen bond acceptors, organizing the surrounding water molecules. The interaction with the sodium counter-ion would be a dynamic equilibrium between direct contact and solvent-separated configurations, which has implications for its effective charge and reactivity in solution.

Intermolecular Interactions: In a more concentrated solution or in the solid state, MD simulations could predict the formation of aggregates or specific crystal packing arrangements. These would be governed by a combination of electrostatic interactions between the sulfinate groups and sodium ions, as well as weaker van der Waals interactions involving the tetrahydrofuran rings. The potential for non-bonded interactions involving the sulfur atom could also be explored. rsc.org

While awaiting direct computational studies on this compound, the wealth of data on related systems provides a solid foundation for understanding its expected dynamic behavior and interaction patterns in various chemical environments.

Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Sulfinate Transformations

The transformation of sulfinates into more complex sulfur-containing molecules like sulfones and sulfonamides is a cornerstone of organosulfur chemistry. researchgate.netrptu.de Research is increasingly focused on developing novel catalytic systems that offer milder reaction conditions, broader substrate scope, and improved efficiency. Both metal-based and metal-free catalysts are at the forefront of this endeavor.

Metal-Catalyzed Systems: Transition metals such as palladium, copper, and iron are pivotal in activating sulfinate salts for cross-coupling reactions. rsc.orgresearchgate.net Palladium-catalyzed sulfination of aryl and heteroaryl halides, for instance, provides a mild pathway to aryl sulfinates, which are versatile intermediates. researchgate.net Copper and iron catalysts have been successfully employed for S-S bond formation, coupling thiols with sodium sulfinates under aerobic conditions to produce thiosulfonates. rsc.org Recent developments include cobalt nanocatalysts for the synthesis of sulfinate esters from thiols and alcohols. rsc.org A key advantage of these catalytic methods is their ability to facilitate transformations that are otherwise challenging, expanding the synthetic utility of reagents like sodium tetrahydrofuran-2-sulfinate.

Organocatalytic and Metal-Free Systems: In a push towards more sustainable chemistry, metal-free catalytic systems have gained traction. Molecular iodine, for example, has been used as an oxidizing reagent to catalyze the sulfonylation of enol acetates with sodium sulfinates, yielding β-keto sulfones. rsc.org Hypervalent iodine reagents have also been shown to mediate the oxidation of sodium sulfinates, forming a reactive sulfonium (B1226848) species that can be trapped by nucleophiles like alcohols or even cyclic ethers such as tetrahydrofuran (B95107) (THF) itself, leading to ring-opening and the formation of a sulfonate. beilstein-journals.org These methods avoid residual metal contamination in the final products, a significant advantage in pharmaceutical synthesis.

Catalyst SystemTransformation TypeReactantsProduct ClassReference
Palladium ComplexC-S Bond FormationAryl/Heteroaryl Halides + SO₂ SourceAryl/Heteroaryl Sulfinates researchgate.net
CuI-Phen·H₂OS-S Bond FormationThiols + Sodium SulfinatesThiosulfonates rsc.org
FeCl₃S-S Bond FormationThiols + Sodium SulfinatesThiosulfonates rsc.org
Iodine (I₂)C-S Bond FormationEnol Acetates + Sodium Sulfinatesβ-Keto Sulfones rsc.org
Hypervalent IodineS-O Bond FormationSodium Sulfinates + Alcohols/THFSulfonates beilstein-journals.org
Decatungstate (Photocatalyst)C-S Bond FormationAliphatic C-H Bonds + SO₂ SourceAlkyl Sulfinic Acids nih.gov

Exploration of Asymmetric Synthesis Routes to Chiral Tetrahydrofuran-2-sulfinate Derivatives

The synthesis of molecules with defined stereochemistry is a central goal of modern organic chemistry, particularly for applications in medicine and materials science. nih.gov When the sulfur atom of a sulfinate is part of a chiral molecule, such as in a tetrahydrofuran-2-sulfinate ester, it becomes a stereogenic center. The development of methods to control this stereochemistry is an active area of research.

Chiral Auxiliaries and Diastereoselective Synthesis: A classical and effective strategy involves the use of chiral alcohols as auxiliaries. acs.orgnih.gov Reacting a sulfinyl chloride with a chiral alcohol, such as menthol (B31143) or diacetone-d-glucose (B1670380) (DAG), produces a mixture of diastereomeric sulfinate esters. acs.orgnih.gov These diastereomers can often be separated by crystallization or chromatography, and subsequent reaction with a nucleophile proceeds with inversion of configuration at the sulfur center, yielding an enantiomerically pure product. wur.nlacs.org This approach could be readily applied to generate chiral derivatives from a racemic tetrahydrofuran-2-sulfinyl chloride.

Organocatalytic Asymmetric Condensation: More recently, catalytic asymmetric methods have emerged that avoid the need for stoichiometric chiral auxiliaries. An organocatalytic asymmetric condensation of prochiral sulfinates with alcohols has been developed using a pentanidium catalyst. nih.gov This method allows for the direct, stereoselective coupling of a wide range of sulfinates and bioactive alcohols, providing straightforward access to enantioenriched sulfinate esters. nih.gov Such a strategy would be highly valuable for the synthesis of specific stereoisomers of tetrahydrofuran-2-sulfinate esters.

Kinetic Resolution: Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another powerful tool. Asymmetric oxidation of thioethers using chiral transition-metal catalysts, such as a Ti(IV)/(R)-BINOL complex, can be used to kinetically resolve racemic sulfoxides, though yields can be limited. acs.org This principle could be extended to the resolution of racemic tetrahydrofuran-2-sulfinate derivatives.

MethodApproachKey Reagent/CatalystOutcomeReference
Chiral AuxiliaryDiastereoselective Esterification(-)-Menthol, Diacetone-d-glucose (DAG)Separable diastereomers, enabling access to enantiopure sulfoxides. acs.orgnih.gov
OrganocatalysisAsymmetric CondensationPentanidiumDirect synthesis of enantioenriched sulfinate esters from prochiral sulfinates and alcohols. nih.gov
Metal CatalysisKinetic ResolutionTi(IV)/(R)-BINOL complexEnantioselective oxidation leads to resolution of racemic sulfoxides. acs.org
Nucleophilic SubstitutionStereospecific TransformationGrignard Reagents on Menthyl SulfinatesInversion of configuration at sulfur to produce chiral sulfoxides. wur.nl

Integration of Flow Chemistry with Sulfinate-Based Syntheses

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comnih.gov The integration of this technology with sulfinate-based syntheses is a promising avenue for producing organosulfur compounds more efficiently and safely. youtube.comresearchgate.net

Applications and Future Scope: Flow chemistry has been successfully applied to a variety of transformations, including photocatalytic reactions. mdpi.comyoutube.com For instance, a photocatalyzed reaction involving a sulfinate was scaled up for a multi-hundred-gram synthesis using a flow setup, demonstrating the technology's industrial potential. youtube.com The use of packed-bed reactors containing immobilized reagents or catalysts is another key strategy in flow synthesis. thieme-connect.de This allows for easy separation of the product from the catalyst, simplifying purification. Future work will likely focus on developing integrated, multi-step flow syntheses starting from simple precursors to complex sulfur-containing molecules derived from this compound, potentially incorporating in-line monitoring and real-time optimization. thieme-connect.de

FeatureBatch ChemistryFlow ChemistryReference
Scale Limited by vessel size and safetyEasily scalable by extending run time youtube.com
Heat Transfer Inefficient, potential for hot spotsHighly efficient, precise temperature control mdpi.comnih.gov
Safety Large volumes of hazardous materialsSmall reaction volumes, contained system thieme-connect.de
Process Step-wise with intermediate isolation"Telescoped" multi-step sequences possible thieme-connect.denih.gov
Throughput Often lower for optimizationHigh-throughput experimentation and production researchgate.netvapourtec.com

Bio-Inspired Approaches in Organosulfur Chemistry

Nature provides a rich blueprint for chemical transformations. Bio-inspired synthesis seeks to mimic enzymatic selectivity or utilize biosynthetic pathways to create complex molecules. nih.gov This approach is increasingly being explored in organosulfur chemistry.

Biosynthesis as Inspiration: The tetrahydrofuran ring is a common motif in marine natural products. nih.gov Research into the biosynthesis of these compounds, such as the obtusallenes from the Laurencia species of algae, can inspire new synthetic strategies. For example, a proposed biosynthetic step involving a bromoetherification cascade was successfully replicated in the lab to construct the core structure of these natural products. nih.gov Applying this logic, one could envision enzymatic or biomimetic catalytic systems designed to synthesize or functionalize the tetrahydrofuran ring of this compound with high stereoselectivity.

Biocatalysis and Biodegradation: While the direct enzymatic synthesis of sulfinates is not yet a mainstream technique, biocatalysis offers immense potential for green chemistry. Enzymes could be developed to perform selective oxidations or reductions on sulfur-containing substrates under mild, aqueous conditions. On the other side of the lifecycle, bio-electrochemical systems are being investigated for the degradation of organosulfur compounds, which are often environmental pollutants. wur.nl These systems use microorganisms to catalyze redox reactions, offering a sustainable method for waste treatment. wur.nl Understanding these degradation pathways could, in turn, provide insights into novel reverse transformations for synthesis.

Design of Next-Generation Sulfinate Reagents with Enhanced Reactivity and Selectivity

While sodium sulfinate salts are valuable, their reactivity is not always optimal. A significant research thrust is the design of new "sulfinate-equivalent" reagents that offer enhanced stability, reactivity, or selectivity, effectively acting as improved delivery agents for sulfinyl or sulfonyl groups. rsc.orgacs.org

Sulfinate Surrogates: Reagents have been developed that generate sulfinates in situ or act as more reactive surrogates. For example, 2-sulfinyl benzothiazole (B30560) (BTS) has been developed as an oxidation-free source for generating sulfinic acids and sulfinates, which can then be used in one-pot syntheses of sulfones and sulfonamides. acs.org Similarly, Katritzky pyridinium (B92312) salts derived from amines can be converted into alkyl sulfinates through a radical-based process involving trapping with sulfur dioxide (SO₂). acs.org These methods expand the range of starting materials that can be used to access sulfonyl-containing motifs.

N-Sulfinylamines and Related Reagents: N-sulfinylamines (R-N=S=O), as mono-aza analogues of SO₂, are also emerging as powerful reagents. nih.gov They have been used in the one-pot synthesis of medicinally important compounds like sulfoximines and sulfonimidamides. The development of stable, easy-to-handle N-sulfinylamines has been crucial for their broader adoption in both academic and industrial research. nih.gov These next-generation reagents provide alternative reaction pathways and can exhibit unique selectivity compared to traditional sulfinate salts. nih.gov

Expansion of Applications in Complex Molecular Construction

The ultimate test of a synthetic building block is its utility in the construction of complex, high-value molecules such as pharmaceuticals and natural products. rsc.org Sulfinates, including this compound, are increasingly being used as key intermediates in these sophisticated syntheses. researchgate.netrptu.de

Building Blocks for C-S, N-S, and C-C Bonds: Sulfinate salts are versatile precursors for forming various essential bonds. They are widely used to construct sulfones and sulfonamides, which are common pharmacophores in drug molecules. novanet.ca Beyond this, they can participate in reactions that form carbon-carbon and carbon-heteroatom bonds through the extrusion of sulfur dioxide, highlighting their synthetic flexibility. rptu.de

Late-Stage Functionalization: A particularly powerful application is in late-stage functionalization, where a complex molecule, often a drug candidate, is modified in the final steps of its synthesis. nih.gov This allows for the rapid generation of analogues for structure-activity relationship studies. The asymmetric condensation of sulfinates with bioactive alcohols, for instance, has been used for the late-stage diversification of the drug celecoxib. nih.gov Similarly, decatungstate photocatalysis allows for the direct conversion of C(sp³)–H bonds in complex molecules, including approved pharmaceuticals, into sulfinic acids, which can then be diversified into a range of other functional groups. nih.gov This approach opens the door to modifying complex scaffolds with a tetrahydrofuran-sulfinate moiety, potentially imparting new biological properties.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity of sodium tetrahydrofuran-2-sulfinate in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is widely used for purity analysis. A validated method involves preparing a mobile phase of pH 2.0 phosphoric acid and methanol (80:20), filtered and degassed before use . Detection via UV absorbance at 210–220 nm ensures sensitivity for sulfinate derivatives. For compounds with low UV activity, coupling with mass spectrometry (LC-MS) enhances specificity. Column selection (e.g., C18 reversed-phase) and calibration with certified reference materials are critical for accuracy. Always verify system suitability with resolution and precision tests .

Q. What are the critical safety considerations when handling this compound in laboratory experiments?

  • Methodological Answer :

  • Storage : Store in tightly sealed, light-resistant containers at ambient temperature, away from heat sources (P210) .
  • Handling : Use fume hoods for weighing and dissolution. Avoid inhalation or skin contact by wearing nitrile gloves and lab coats.
  • Waste Disposal : Neutralize acidic residues before disposal. Follow institutional guidelines for sulfinate waste, as improper handling may release sulfur oxides .

Q. How should this compound solutions be standardized for use as reagents in organic synthesis?

  • Methodological Answer :

  • Preparation : Dissolve the compound in anhydrous tetrahydrofuran (THF) under nitrogen to prevent oxidation. For 0.1 M solutions, use volumetric flasks and sonicate to ensure complete dissolution.
  • Standardization : Titrate against iodate solution in acidic media, using starch as an indicator. Alternatively, quantify sulfinate concentration via ion chromatography with conductivity detection .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported reaction yields involving this compound as a sulfinating agent?

  • Methodological Answer :

  • Variable Control : Systematically test reaction parameters (e.g., solvent polarity, temperature, stoichiometry). For example, yields may vary due to THF’s hygroscopicity; use molecular sieves to maintain anhydrous conditions .
  • Data Validation : Employ statistical tools (e.g., ANOVA) to assess reproducibility. Cross-validate results using alternative sulfinating agents (e.g., sodium dithionite) to isolate compound-specific effects .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods confirm degradation?

  • Methodological Answer :

  • Stability Studies : Accelerate degradation by storing samples at 40°C/75% relative humidity for 30 days. Monitor via:
  • Thermogravimetric Analysis (TGA) : Detect mass loss indicative of decomposition.
  • FT-IR Spectroscopy : Identify sulfonate or sulfate byproducts (e.g., peaks at 1050–1200 cm⁻¹) .
  • Quantitative NMR (qNMR) : Use deuterated water to track sulfinate degradation kinetics by integrating proton signals adjacent to the sulfinate group .

Q. What advanced spectroscopic techniques are effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm sulfinate coordination geometry. Use synchrotron sources for high-resolution data on hygroscopic crystals .
  • 2D NMR (HSQC, HMBC) : Assign quaternary carbon environments and confirm THF ring substitution patterns. For example, cross-peaks between sulfinate sulfur and adjacent protons validate connectivity .

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